molecular formula C11H18N2 B2602848 N-(2-aminoethyl)-N-benzyl-N-ethylamine CAS No. 29950-34-3

N-(2-aminoethyl)-N-benzyl-N-ethylamine

Cat. No.: B2602848
CAS No.: 29950-34-3
M. Wt: 178.279
InChI Key: CMMJQXIVCKIUMN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-benzyl-N-ethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-benzyl-N-ethylamine typically involves the reaction of benzyl chloride with N-ethyl-ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-benzyl-N-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides (e.g., methyl iodide) and acyl halides (e.g., acetyl chloride) are common reagents for substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-benzyl-N-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound is similar in structure but contains a trimethoxysilane group, which imparts different chemical properties.

    N-(2-aminoethyl)-1-aziridineethanamine: This compound has an aziridine ring, which makes it more reactive and suitable for different applications.

Uniqueness

N-(2-aminoethyl)-N-benzyl-N-ethylamine is unique due to its combination of an aminoethyl chain and a benzyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile for use in various chemical reactions and applications.

Biological Activity

N-(2-aminoethyl)-N-benzyl-N-ethylamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features an aminoethyl side chain and a benzyl moiety, which enhances its interaction with various biological targets. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₃
  • Molecular Weight : 233.32 g/mol

The unique combination of the amino group and the benzyl structure contributes to its potential pharmacological properties.

Anticonvulsant Properties

Research indicates that derivatives of N-benzyl compounds, including this compound, exhibit significant anticonvulsant activities. A study highlighted that certain N'-benzyl 2-substituted 2-amino acetamides showed pronounced effects in animal models for seizures, outperforming traditional anticonvulsants like phenobarbital in certain tests (ED50 = 13-21 mg/kg) . This suggests that this compound may possess similar or enhanced anticonvulsant properties.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that related compounds exhibit antiproliferative activity against various human cancer cell lines. For instance, a series of N-benzyl amides derived from salinomycin demonstrated potent anticancer effects against drug-resistant cell lines . The structural features of this compound could facilitate similar interactions with cancer targets, warranting further investigation.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within the body. The presence of the amino group allows for hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity. This property is crucial in drug design as it can lead to more effective therapeutics with fewer side effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Research has shown that modifications at specific positions on the benzyl ring can significantly affect biological activity. For example:

Modification Effect on Activity
Electron-withdrawing groupsIncreased activity
Electron-donating groupsDecreased activity
Lengthening the linker between aryl moiety and nitrogenEnhanced potency

These insights are essential for guiding future synthetic efforts aimed at developing more potent derivatives .

Case Studies

  • Anticonvulsant Study : In a comparative study involving various benzyl amides, it was found that specific substitutions at the benzyl position led to enhanced anticonvulsant properties compared to traditional treatments. The most effective compounds had ED50 values significantly lower than those of established drugs .
  • Anticancer Evaluation : A series of N-benzyl amides were synthesized and screened against human cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity against resistant strains . These findings suggest that this compound could be a valuable candidate in anticancer drug development.

Properties

IUPAC Name

N'-benzyl-N'-ethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-2-13(9-8-12)10-11-6-4-3-5-7-11/h3-7H,2,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMJQXIVCKIUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29950-34-3
Record name (2-aminoethyl)(benzyl)ethylamine
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